Prmt5-IN-31

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

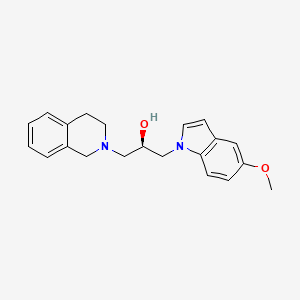

C21H24N2O2 |

|---|---|

分子量 |

336.4 g/mol |

IUPAC名 |

(2R)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-methoxyindol-1-yl)propan-2-ol |

InChI |

InChI=1S/C21H24N2O2/c1-25-20-6-7-21-17(12-20)9-11-23(21)15-19(24)14-22-10-8-16-4-2-3-5-18(16)13-22/h2-7,9,11-12,19,24H,8,10,13-15H2,1H3/t19-/m1/s1 |

InChIキー |

MBVMUGJPXQTTTC-LJQANCHMSA-N |

異性体SMILES |

COC1=CC2=C(C=C1)N(C=C2)C[C@@H](CN3CCC4=CC=CC=C4C3)O |

正規SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(CN3CCC4=CC=CC=C4C3)O |

製品の起源 |

United States |

Foundational & Exploratory

Prmt5-IN-31: A Dual-Action Inhibitor Targeting Cancer Progression

An In-depth Technical Guide on the Mechanism of Action of Prmt5-IN-31

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its multifaceted role in tumor progression. This whitepaper provides a comprehensive technical overview of this compound, a novel small molecule inhibitor distinguished by its dual mechanism of action. This compound not only selectively inhibits the enzymatic activity of PRMT5 but also upregulates the tumor suppressor heterogeneous nuclear ribonucleoprotein E1 (hnRNP E1). This dual functionality translates into potent anti-proliferative effects, including the induction of apoptosis and the inhibition of cell migration in cancer cell lines. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the associated signaling pathways.

Introduction to PRMT5 in Oncology

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating a wide array of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1] Dysregulation and overexpression of PRMT5 are frequently observed in a variety of human cancers, including lung, breast, and colorectal cancers, and are often associated with poor prognosis.[2] Consequently, the development of small molecule inhibitors targeting PRMT5 has become a promising avenue for cancer therapy.

This compound: A Novel Dual-Action Inhibitor

This compound, also identified as compound 3m in its discovery publication, is a selective inhibitor of PRMT5.[3][4][5] It is a tetrahydroisoquinolineindole derivative designed to occupy the substrate-binding site of the PRMT5 enzyme.[3] A key distinguishing feature of this compound is its dual mechanism of action: alongside direct PRMT5 inhibition, it also leads to the upregulation of the tumor suppressor protein hnRNP E1.[3][4][5]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of PRMT5's methyltransferase activity. By binding to the substrate pocket, it prevents the symmetric dimethylation of arginine residues on PRMT5 target proteins. This inhibition disrupts the downstream signaling pathways that are dependent on PRMT5 activity for promoting cancer cell survival and proliferation.

In addition to its inhibitory role, this compound upregulates the expression of hnRNP E1. The precise molecular link between PRMT5 inhibition and hnRNP E1 upregulation is an area of ongoing investigation, but it is suggested that a regulatory relationship exists between the two.[3] Silencing of hnRNP E1 has been shown to abrogate the anti-tumor effects of this compound, indicating that the upregulation of this tumor suppressor is a critical component of the inhibitor's overall efficacy.[3]

The combined effect of PRMT5 inhibition and hnRNP E1 upregulation leads to potent anti-cancer activity, including the induction of apoptosis and the inhibition of cell migration in non-small cell lung cancer A549 cells.[3][4][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound and a related potent analogue, Antiproliferative agent-25 (compound 3s4), from the same study.

Table 1: In Vitro Efficacy of this compound and Antiproliferative agent-25

| Compound | Target | IC50 (μM) | Cell Line | Effect | Reference |

| This compound (3m) | PRMT5 | 0.31 | A549 | Induces apoptosis, inhibits migration, upregulates hnRNP E1 | [3][4][5] |

| Antiproliferative agent-25 (3s4) | PRMT5 | 0.11 | A549 | Induces apoptosis, inhibits migration, upregulates hnRNP E1 | [6] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Notes | Reference |

| Metabolic Stability (T1/2) | 132.4 min | Human Liver Microsomes | High metabolic stability | [3][4][5] |

| Bioavailability | 31.4% | SD Rats | - | [3] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below. These are based on standard methodologies in the field.

In Vitro PRMT5 Inhibition Assay (Radioactive Methylation Assay)

This assay quantifies the enzymatic activity of PRMT5 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a substrate peptide.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant human PRMT5/MEP50 complex, a histone H4-derived peptide substrate, and assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20).

-

Compound Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction wells.

-

Initiation of Reaction: Initiate the methyltransferase reaction by adding ³H-SAM.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

-

Measurement: Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled peptide. Wash the filter plate to remove unincorporated ³H-SAM. Measure the radioactivity on the filter plate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for hnRNP E1 Upregulation

This protocol details the detection of changes in hnRNP E1 protein levels in A549 cells following treatment with this compound.

-

Cell Culture and Treatment: Culture A549 cells to 70-80% confluency and treat with various concentrations of this compound or DMSO for a specified duration (e.g., 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for hnRNP E1 overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

-

Densitometry: Quantify the band intensities to determine the relative change in hnRNP E1 protein expression.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of A549 cells.

-

Cell Seeding: Seed A549 cells in a 6-well plate and grow them to a confluent monolayer.

-

Wound Creation: Create a uniform scratch (wound) in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing different concentrations of this compound or DMSO.

-

Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, and 48 hours) using a microscope.

-

Data Analysis: Measure the width of the wound at different time points. Calculate the percentage of wound closure relative to the initial wound area to quantify cell migration.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.

Caption: PRMT5 forms a complex with MEP50 and utilizes SAM as a methyl donor to symmetrically dimethylate histone and non-histone proteins, thereby regulating gene expression, RNA splicing, and ultimately promoting cell proliferation and survival.

Caption: this compound inhibits PRMT5 activity, blocking substrate methylation, and upregulates the tumor suppressor hnRNP E1, leading to increased apoptosis and decreased cell migration.

Caption: A logical workflow for the characterization of this compound, encompassing in vitro enzymatic and cellular assays to determine its efficacy and mechanism of action.

Conclusion

This compound represents a promising novel therapeutic agent with a unique dual mechanism of action that combines the direct inhibition of the oncogenic enzyme PRMT5 with the upregulation of the tumor suppressor hnRNP E1. This multifaceted approach leads to significant anti-cancer effects, including the induction of apoptosis and inhibition of cell migration. The favorable in vitro potency and metabolic stability of this compound warrant further preclinical and clinical investigation to fully elucidate its therapeutic potential in the treatment of various cancers.

References

- 1. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alternative splicing and related RNA binding proteins in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell migration assay [bio-protocol.org]

- 4. Cell migration and invasion assay [bio-protocol.org]

- 5. Inhibition of A549 Lung Cancer Cell Migration and Invasion by Ent-Caprolactin C via the Suppression of Transforming Growth Factor-β-Induced Epithelial—Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Prmt5-IN-31: A Technical Guide to Target Validation in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its frequent overexpression in various cancers and its critical role in tumor cell proliferation, survival, and malignancy. This technical guide provides an in-depth overview of the target validation of PRMT5 in cancer, with a specific focus on the preclinical compound Prmt5-IN-31. This document details the mechanism of action, preclinical efficacy, and the key signaling pathways modulated by this novel inhibitor. Furthermore, it furnishes detailed experimental protocols for the key assays cited, enabling researchers to replicate and build upon these findings. All quantitative data are presented in structured tables for clear comparison, and logical and biological relationships are visualized through diagrams to facilitate a comprehensive understanding of this compound as a potential anti-cancer agent.

Introduction to PRMT5 in Cancer

Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in regulating a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[2]

The dysregulation of PRMT5 activity is a hallmark of numerous cancers. Its overexpression has been linked to poor prognosis in a variety of solid tumors and hematological malignancies.[1] PRMT5 contributes to tumorigenesis through several mechanisms:

-

Epigenetic Regulation: PRMT5-mediated methylation of histones, such as H4R3 and H3R8, leads to the transcriptional repression of tumor suppressor genes.[1]

-

RNA Splicing: PRMT5 is essential for the proper assembly of the spliceosome. Its inhibition can lead to aberrant splicing of genes critical for cancer cell survival.

-

Modulation of Signaling Pathways: PRMT5 can methylate and thereby regulate the activity of key signaling proteins involved in cell proliferation and survival, such as components of the EGFR and AKT pathways.

-

Cancer Stem Cell Maintenance: PRMT5 activity has been shown to be important for the self-renewal of cancer stem cells, which are implicated in tumor recurrence and therapy resistance.

Given its multifaceted role in promoting cancer, the development of small molecule inhibitors targeting PRMT5 has become a promising therapeutic strategy.

This compound: A Dual-Action Inhibitor

This compound (also known as Compound 3m) is a selective, substrate-competitive inhibitor of PRMT5.[3][4] A key feature of this compound is its dual mechanism of action: it not only inhibits the enzymatic activity of PRMT5 but also leads to the upregulation of the tumor suppressor protein, heterogeneous nuclear ribonucleoprotein E1 (hnRNP E1).[4]

Mechanism of Action

This compound occupies the substrate-binding site of PRMT5, thereby preventing the methylation of its target proteins.[3][4] The subsequent upregulation of hnRNP E1 is significant, as silencing of hnRNP E1 has been shown to abrogate the anti-tumor effects of this compound, indicating a synergistic interplay between PRMT5 inhibition and hnRNP E1 expression in mediating the compound's anti-cancer activity.[4]

Preclinical Efficacy and Pharmacokinetics

The preclinical activity of this compound has been primarily evaluated in the A549 non-small cell lung cancer cell line. The compound demonstrates potent anti-proliferative effects, induces apoptosis, and inhibits cell migration.[3][4] Furthermore, this compound exhibits favorable pharmacokinetic properties, including high metabolic stability in human liver microsomes and good oral bioavailability in rats, suggesting its potential for in vivo applications.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay | Reference |

| IC50 vs. PRMT5 | 0.31 µM | Enzymatic Assay | [3][4] |

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | Effect | Reference |

| Anti-proliferative Activity | A549 | Induces apoptosis and inhibits cell migration | [3][4] |

Table 2: Cellular Activity of this compound

| Parameter | Species | Value | Reference |

| Metabolic Stability (T1/2) | Human Liver Microsomes | 132.4 min | [4] |

| Oral Bioavailability | Sprague-Dawley Rats | 31.4% | [4] |

Table 3: Pharmacokinetic Properties of this compound

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound, highlighting its dual effect on PRMT5 inhibition and hnRNP E1 upregulation, leading to anti-cancer effects.

General Experimental Workflow for Target Validation

The diagram below outlines a typical workflow for validating a PRMT5 inhibitor like this compound.

Detailed Experimental Protocols

Disclaimer: The following protocols are representative methodologies for the types of experiments cited in the referenced abstracts. For exact experimental details, please refer to the primary publication: Chu WH, et al. Eur J Med Chem. 2023 Oct 5;258:115625.

PRMT5 Enzymatic Inhibition Assay (Luminescence-based)

This assay measures the enzymatic activity of PRMT5 by quantifying the production of S-adenosyl-L-homocysteine (SAH), a by-product of the methylation reaction.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (substrate)

-

S-adenosyl-L-methionine (SAM)

-

This compound (or other test compounds)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.01% Brij-35, 1 mM DTT)

-

Luminescent SAH detection kit

-

White, opaque 384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add assay buffer, PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding SAM to all wells.

-

Incubate the reaction for 1 hour at 30°C.

-

Stop the reaction and detect the amount of SAH produced using a luminescent detection kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

A549 cells (or other cancer cell lines)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control (DMSO).

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

A549 cells

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat A549 cells with this compound at a relevant concentration (e.g., its GI50) for 48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Materials:

-

A549 cells

-

6-well cell culture plates

-

This compound

-

Sterile pipette tips

-

Microscope with a camera

Procedure:

-

Grow A549 cells to a confluent monolayer in 6-well plates.

-

Create a scratch (wound) in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing a non-toxic concentration of this compound or vehicle control.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

-

Measure the area of the wound at each time point and calculate the percentage of wound closure.

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

-

A549 cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-PRMT5, anti-hnRNP E1, anti-symmetric dimethylarginine, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound represents a promising preclinical candidate for the treatment of cancers dependent on PRMT5 activity. Its dual mechanism of inhibiting PRMT5 and upregulating the tumor suppressor hnRNP E1 provides a novel therapeutic strategy. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further investigation into the therapeutic potential of this compound and the broader field of PRMT5-targeted cancer therapy. Future studies should focus on elucidating the full spectrum of its downstream effects, its efficacy in a wider range of cancer models, and its potential for combination therapies.

References

Prmt5-IN-31: A Technical Guide to its Role in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in epigenetic regulation, primarily catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its dysregulation is implicated in numerous cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of Prmt5-IN-31, a selective inhibitor of PRMT5. We will delve into its mechanism of action, present its known quantitative data, provide detailed experimental protocols for its characterization, and visualize the key signaling pathways it perturbs.

Introduction to PRMT5 and Epigenetic Regulation

PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) marks, a key post-translational modification influencing a wide array of cellular processes. By methylating histone tails, such as H4R3, PRMT5 alters chromatin structure, leading to transcriptional repression of tumor suppressor genes. Beyond histones, PRMT5 targets various non-histone proteins involved in essential cellular functions including RNA splicing, DNA damage repair, and signal transduction. Its overexpression in many cancers correlates with poor prognosis, highlighting the therapeutic potential of PRMT5 inhibition.

This compound: A Selective PRMT5 Inhibitor

This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of PRMT5. Understanding its biochemical and cellular effects is crucial for its development as a potential therapeutic agent.

Mechanism of Action

This compound acts as a substrate-competitive inhibitor of PRMT5. This means it binds to the substrate-binding pocket of the enzyme, preventing the natural substrate (such as histone H4) from accessing the active site and thus inhibiting the transfer of a methyl group from S-adenosylmethionine (SAM).

Quantitative Data

The following table summarizes the key quantitative data for this compound and a closely related compound, PRMT5-IN-30.

| Compound | Target | Assay Type | IC50 | Key Findings |

| This compound | PRMT5 | Enzymatic Assay | 0.31 µM | Induces apoptosis and inhibits migration in A549 cells.[1] |

| PRMT5-IN-30 | PRMT5 | Enzymatic Assay | 0.33 µM | Inhibits PRMT5-mediated SmD3 methylation. |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of PRMT5 inhibitors. Below are representative protocols for key experiments used to characterize compounds like this compound.

PRMT5 Biochemical Inhibition Assay (AlphaLISA)

This assay quantitatively measures the enzymatic activity of PRMT5 and the inhibitory potential of compounds.

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the symmetric dimethylation of a biotinylated histone H4 (H4R3) peptide substrate by PRMT5. A positive signal indicates enzymatic activity, which is reduced in the presence of an inhibitor.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Biotinylated Histone H4 (1-21) peptide substrate

-

S-adenosylmethionine (SAM)

-

AlphaLISA anti-methyl-Histone H4 Arginine 3 (H4R3me2s) Acceptor beads

-

Streptavidin-coated Donor beads

-

AlphaLISA Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)

-

This compound (or other test compounds)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in AlphaLISA buffer to the desired final concentrations.

-

Enzyme Reaction:

-

In a 384-well plate, add 5 µL of the diluted this compound solution.

-

Add 5 µL of a pre-mixed solution containing the PRMT5/MEP50 enzyme complex and the biotinylated H4 peptide substrate.

-

Initiate the reaction by adding 5 µL of SAM solution.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Add 5 µL of a suspension of AlphaLISA Acceptor beads to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 5 µL of a suspension of Streptavidin-coated Donor beads.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for PRMT5 Activity (Western Blot)

This method assesses the ability of this compound to inhibit PRMT5 activity within a cellular context by measuring the levels of symmetric dimethylation on a known substrate.

Principle: Cells are treated with the inhibitor, and the total level of symmetric dimethylarginine (SDMA) on cellular proteins is assessed by Western blotting using an antibody specific for the SDMA modification. A reduction in the SDMA signal indicates cellular target engagement and inhibition of PRMT5.

Materials:

-

A549 cells (or other relevant cell line)

-

Cell culture medium and supplements

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Primary antibodies: anti-SDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24-72 hours.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control. Compare the SDMA levels in treated samples to the vehicle control to determine the extent of inhibition. The membrane can be stripped and re-probed for total PRMT5 to assess if the inhibitor affects enzyme expression.

Cell Viability and Apoptosis Assay

These assays determine the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

Principle: Cell viability can be measured using assays like the MTT or CellTiter-Glo assay, which quantify metabolic activity or ATP levels, respectively. Apoptosis can be assessed by measuring the activity of caspases, key mediators of programmed cell death.

Materials:

-

A549 cells

-

This compound

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Caspase-Glo® 3/7 Assay kit or similar

Procedure (Cell Viability):

-

Seed A549 cells in a 96-well plate and treat with a serial dilution of this compound for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Procedure (Apoptosis):

-

Follow the same cell seeding and treatment protocol as for the viability assay.

-

Add the Caspase-Glo® 3/7 reagent to each well.

-

Mix and incubate at room temperature for 1-2 hours.

-

Measure luminescence. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Signaling Pathways and Visualization

PRMT5 is a key regulator of several signaling pathways crucial for cancer cell proliferation and survival. Inhibition of PRMT5 by this compound is expected to modulate these pathways.

Key Signaling Pathways Regulated by PRMT5

-

PI3K/AKT/mTOR Pathway: PRMT5 can positively regulate this pathway, which is central to cell growth, proliferation, and survival. PRMT5 can methylate and activate AKT, a key kinase in this cascade.[2][3]

-

ERK/MAPK Pathway: The role of PRMT5 in this pathway can be context-dependent. In some cancers, PRMT5 promotes signaling through this pathway by upregulating receptors like FGFR3.[2][4]

-

NF-κB Pathway: PRMT5 can directly methylate the p65 subunit of NF-κB, leading to its activation and the transcription of pro-survival genes.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathways affected by this compound.

Conclusion and Future Directions

This compound is a valuable tool for studying the biological functions of PRMT5 and serves as a promising lead compound for the development of novel anticancer therapies. Its ability to selectively inhibit the substrate-binding site of PRMT5 leads to the induction of apoptosis and inhibition of migration in cancer cells, likely through the modulation of key signaling pathways such as PI3K/AKT. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully assess the therapeutic potential of this compound and related compounds. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of PRMT5 inhibitors and their role in epigenetic regulation.

References

Technical Whitepaper: The Impact of PRMT5 Inhibition on Histone Methylation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, a specific compound designated "Prmt5-IN-31" is not documented in the public scientific literature. This guide, therefore, details the effects of potent and selective small-molecule inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) on histone methylation, using data from well-characterized tool compounds and clinical candidates to illustrate the mechanism and consequences of PRMT5 inhibition.

Executive Summary

Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic regulator and the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) on both histone and non-histone proteins.[1][2] Its catalytic activity is frequently dysregulated in various cancers, where it contributes to oncogenesis by repressing tumor suppressor genes and modulating key cellular pathways.[1][3][4] Consequently, PRMT5 has emerged as a high-value target for cancer therapy. This document provides a technical overview of how PRMT5 inhibitors impact histone methylation, presenting quantitative data on inhibitor potency, detailed experimental protocols for assessing target engagement, and visual diagrams of the underlying molecular pathways.

Core Mechanism of Action: PRMT5 and Histone Methylation

PRMT5, typically in a complex with its binding partner MEP50, catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues.[3][5] Within the context of chromatin, PRMT5's primary targets are histone H4 at arginine 3 (H4R3), histone H3 at arginine 8 (H3R8), and histone H2A at arginine 3 (H2AR3).[6][7]

The resulting symmetric dimethylation marks, particularly H4R3me2s and H3R8me2s, are strongly associated with transcriptional repression.[4][7][8] This repressive state is established through several mechanisms:

-

Direct Chromatin Compaction: The presence of these marks can alter chromatin structure, making it less accessible to the transcriptional machinery.

-

Recruitment of Repressive Complexes: The H4R3me2s mark serves as a binding site for other epigenetic regulators. Notably, it directly recruits DNA methyltransferase 3A (DNMT3A), which subsequently methylates DNA, providing a direct link between histone arginine methylation and DNA methylation to enforce stable gene silencing.[7][9][10]

Inhibition of PRMT5 with a selective small molecule blocks this catalytic activity. This prevents the deposition of repressive SDMA marks on histones, leading to a global reduction in H4R3me2s and H3R8me2s. The functional consequence is the derepression of PRMT5-target genes, including critical tumor suppressors, which in turn leads to cell cycle arrest and apoptosis in cancer cells.[4][11]

Quantitative Data: Potency of Representative PRMT5 Inhibitors

The efficacy of PRMT5 inhibitors is determined through a combination of biochemical and cellular assays. The following table summarizes publicly available data for well-characterized PRMT5 inhibitors, demonstrating their potency in inhibiting both the isolated enzyme and its activity within cancer cells.

| Inhibitor | Assay Type | Target/Cell Line | Potency (IC50/EC50) | Reference |

| EPZ015666 (GSK3235025) | Biochemical | PRMT5 Enzyme | 22 nM | [1] |

| Cellular (Methylation) | MCL Cell Lines | Nanomolar Range | [1] | |

| GSK3326595 (Pemrametostat) | Cellular (NanoBRET) | HEK293 | 4.9 nM | [12] |

| Cellular (Methylation) | MCF7 | Dose-dependent decrease | [13] | |

| LLY-283 | Biochemical | PRMT5 Enzyme | Nanomolar Range | [12] |

| Cellular (Methylation) | MCF7 | 25 nM | [12] | |

| Cellular (Proliferation) | Z-138 (MCL) | 16 nM | [8] | |

| C220 | Cellular (Proliferation) | Ba/F3-EpoR-JAK2-V617F | ~40 nM | [14] |

Experimental Protocols

Verifying the effect of a PRMT5 inhibitor on histone methylation requires specific and robust methodologies. Below are detailed protocols for key experiments.

Western Blot for Detecting Changes in Global Histone Methylation

This protocol is used to quantify the global levels of symmetric dimethylation on histone H4 arginine 3 (H4R3me2s) following inhibitor treatment.

-

Cell Culture and Treatment: Seed cancer cells (e.g., MCF7 breast cancer cells) in 6-well plates. Allow cells to adhere overnight. Treat cells with a dose range of the PRMT5 inhibitor (e.g., 0-10 µM) or DMSO as a vehicle control for 48-72 hours.

-

Histone Extraction: Aspirate media, wash cells with ice-cold PBS. Lyse cells in a hypotonic buffer and isolate nuclei via centrifugation. Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.

-

Protein Quantification: Precipitate histones with trichloroacetic acid, wash with acetone, and resuspend in water. Quantify protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 5-10 µg of histone extract on a 15% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for H4R3me2s (e.g., rabbit anti-H4R3me2s) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager. To normalize, strip the membrane and re-probe with an antibody for total Histone H4 or use a parallel gel. Quantify band intensity to determine the reduction in H4R3me2s levels.

Chromatin Immunoprecipitation (ChIP) for Locus-Specific Analysis

This protocol determines if the loss of H4R3me2s occurs at the promoter of a specific target gene.

-

Cell Treatment and Cross-linking: Treat cells with the PRMT5 inhibitor as described above. Add formaldehyde directly to the culture media to a final concentration of 1% to cross-link proteins to DNA. Quench with glycine.

-

Chromatin Preparation: Harvest and lyse cells to isolate nuclei. Resuspend nuclei in a lysis buffer and sonicate to shear chromatin into fragments of 200-1000 bp.

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G agarose beads.

-

Incubate the cleared chromatin overnight at 4°C with an antibody against H4R3me2s or a negative control IgG.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA using a standard column-based kit.

-

Analysis by qPCR: Use the purified DNA as a template for quantitative real-time PCR (qPCR) with primers designed to amplify the promoter region of a known PRMT5 target gene (e.g., a tumor suppressor). A decrease in the signal relative to the input and IgG control indicates a reduction of the H4R3me2s mark at that specific locus.

Visualizations: Pathways and Workflows

PRMT5 Signaling Pathway and Point of Inhibition

Caption: Mechanism of PRMT5-mediated gene silencing and inhibitor action.

Experimental Workflow for Assessing Inhibitor Efficacy

Caption: Workflow for evaluating PRMT5 inhibitor effect on histone marks.

Logical Diagram: From Inhibition to Cellular Outcome

Caption: Logical flow from PRMT5 inhibition to therapeutic outcome.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. PRMT5 function and targeting in cancer [cell-stress.com]

- 5. mdpi.com [mdpi.com]

- 6. Human SWI/SNF-Associated PRMT5 Methylates Histone H3 Arginine 8 and Negatively Regulates Expression of ST7 and NM23 Tumor Suppressor Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. providence.elsevierpure.com [providence.elsevierpure.com]

- 10. PRMT5-mediated methylation of histone H4R3 recruits DNMT3A, coupling histone and DNA methylation in gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stat.purdue.edu [stat.purdue.edu]

- 12. biorxiv.org [biorxiv.org]

- 13. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 14. aacrjournals.org [aacrjournals.org]

Prmt5-IN-31: A Novel PRMT5 Inhibitor with a Potential Role in the Regulation of Alternative Splicing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, Prmt5-IN-31. It details the established role of PRMT5 in the critical cellular process of alternative splicing, presents the known biochemical and cellular activities of this compound, and proposes a novel, evidence-based hypothesis for its mechanism in regulating alternative splicing. This document consolidates available quantitative data and provides detailed experimental protocols for key assays relevant to the study of PRMT5 inhibitors.

Introduction: PRMT5 - A Master Regulator of RNA Splicing

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][2] This post-translational modification is a critical regulatory mechanism in numerous cellular processes, including gene expression, DNA damage repair, and signal transduction.[3] A key function of PRMT5 is its essential role in the biogenesis and function of the spliceosome, the molecular machinery that carries out pre-mRNA splicing.[4][5]

PRMT5, in complex with its binding partner MEP50, forms the core of a methylosome complex that symmetrically dimethylates Sm proteins (SmB/B', SmD1, and SmD3), which are core components of small nuclear ribonucleoproteins (snRNPs).[5][6] This methylation is a prerequisite for the proper assembly of snRNPs into the mature spliceosome.[5][6] Consequently, the catalytic activity of PRMT5 is indispensable for both constitutive and alternative splicing, a process that allows for the generation of multiple distinct mRNA transcripts, and thus protein isoforms, from a single gene.[7][8] Dysregulation of PRMT5 activity leads to global splicing defects and has been implicated in various diseases, most notably cancer, making it a prominent therapeutic target.[1][2][5]

The Mechanism of PRMT5 in Splicing Regulation

The canonical function of PRMT5 in splicing regulation begins in the cytoplasm. PRMT5, as part of the methylosome, symmetrically dimethylates arginine residues within the C-terminal tails of Sm proteins SmB, SmD1, and SmD3. This methylation event is crucial for their interaction with the Survival of Motor Neuron (SMN) complex, which chaperones the assembly of the Sm proteins into a heptameric ring around small nuclear RNAs (snRNAs), forming the core of the snRNPs. These mature snRNPs are then imported into the nucleus, where they become integral components of the spliceosome. Inhibition of PRMT5 disrupts this entire cascade, leading to hypomethylated Sm proteins, impaired snRNP biogenesis, and defective spliceosome assembly, which ultimately results in widespread alternative splicing errors such as intron retention and exon skipping.[5][6][9]

This compound: A Novel Substrate-Competitive Inhibitor

This compound (also known as Compound 3m) is a recently identified selective inhibitor of PRMT5, belonging to a class of tetrahydroisoquinolineindole derivatives. It acts by occupying the substrate-binding site of PRMT5, thereby preventing the methylation of its targets.[7][8] A unique characteristic of this compound is its dual activity; alongside PRMT5 inhibition, it has been shown to upregulate the protein levels of Heterogeneous Nuclear Ribonucleoprotein E1 (hnRNP E1), a known RNA-binding protein and tumor suppressor.[7]

Quantitative Data Summary

The known biochemical and cellular activities of this compound are summarized in the table below. The data highlights its potency against its primary target, PRMT5, and its efficacy in a cancer cell line model.

| Parameter | Description | Value | Cell Line / System | Reference(s) |

| Biochemical Potency | ||||

| PRMT5 IC₅₀ | Half-maximal inhibitory concentration against PRMT5 enzymatic activity. | 0.31 µM | In Vitro Enzymatic Assay | [7][8] |

| Cellular Activity | ||||

| Antiproliferative IC₅₀ | Half-maximal inhibitory concentration for cell growth. | 0.56 µM | A549 (Human Lung Carcinoma) | |

| Pharmacokinetic Profile | ||||

| Metabolic Stability | Half-life in the presence of human liver microsomes. | 132.4 min | In Vitro Metabolism Assay | [7][8] |

Regulation of Alternative Splicing: A Proposed Mechanism for this compound

While the direct, global impact of this compound on alternative splicing events has not yet been reported in peer-reviewed literature, a strong, evidence-based hypothesis for its mechanism can be formulated based on its known targets. The proposed mechanism is twofold:

-

Global Splicing Disruption via PRMT5 Inhibition: As a potent PRMT5 inhibitor, this compound is expected to phenocopy the effects of PRMT5 depletion. This includes the disruption of Sm protein methylation, leading to impaired spliceosome assembly and function, resulting in widespread changes to both constitutive and alternative splicing.[5][6]

-

Modulation of Splicing via hnRNP E1 Upregulation: The confirmed upregulation of hnRNP E1 protein by this compound introduces a second, potentially more specific, layer of splicing regulation.[7][8] hnRNP E1 is an RNA-binding protein that can act as a splicing silencer or enhancer by binding to specific sequences on pre-mRNA, thereby influencing exon inclusion or exclusion. Therefore, by increasing the cellular pool of hnRNP E1, this compound may alter the splicing patterns of a specific subset of genes regulated by this protein.

This proposed dual mechanism suggests that this compound may regulate alternative splicing through both a broad, systemic effect and a more targeted, hnRNP E1-dependent pathway.

Confirmed Cellular Activities of this compound

Studies in the A549 human lung carcinoma cell line have confirmed that inhibition of PRMT5 by this compound translates into significant anti-cancer effects.

-

Antiproliferative Activity: this compound effectively inhibits the growth and viability of A549 cells.

-

Induction of Apoptosis: The compound has been shown to induce programmed cell death.[7][8]

-

Inhibition of Cell Migration: this compound reduces the migratory capacity of A549 cells, an essential process in tumor metastasis.[7][8]

These findings underscore the therapeutic potential of targeting the PRMT5 pathway in cancers.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PRMT5 inhibitors like this compound.

In Vitro PRMT5 Enzymatic Assay (Radiometric)

This assay quantifies the enzymatic activity of PRMT5 by measuring the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a substrate peptide.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 (1-15)-biotin peptide substrate

-

S-adenosyl-L-[methyl-³H]methionine (³H-SAM)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT)

-

This compound or other test compounds

-

S-adenosyl-L-homocysteine (SAH) for stopping the reaction

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.

-

In a 384-well plate, add 5 µL of the diluted compound.

-

Add 10 µL of a solution containing PRMT5/MEP50 enzyme and the H4 peptide substrate in Assay Buffer.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the reaction by adding 5 µL of ³H-SAM in Assay Buffer.

-

Incubate the reaction for 1-2 hours at 30°C.

-

Stop the reaction by adding 5 µL of SAH solution.

-

Add 10 µL of a slurry of streptavidin-coated SPA beads.

-

Seal the plate and incubate for at least 30 minutes to allow the biotinylated peptide to bind to the beads.

-

Centrifuge the plate briefly to settle the beads.

-

Read the plate on a microplate scintillation counter. The signal is proportional to the amount of methylated substrate.

-

Calculate percent inhibition relative to DMSO controls and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

A549 cells

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed A549 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.

-

Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include DMSO-only wells as a vehicle control.

-

Incubate the cells with the compound for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully aspirate the medium from the wells.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.[7]

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

A549 cells treated with this compound for a specified time (e.g., 48 hours)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells from the culture dish.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within 1 hour.

-

Quantify the cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).[6]

Cell Migration (Wound Healing/Scratch) Assay

This assay measures the rate of collective cell migration to close a created "wound" in a confluent monolayer.

Materials:

-

A549 cells

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

Complete culture medium, potentially with reduced serum to inhibit proliferation

-

This compound

Procedure:

-

Seed A549 cells in a multi-well plate and grow until they form a fully confluent monolayer.

-

Using a sterile 200 µL pipette tip, create a straight scratch or "wound" through the center of the monolayer.

-

Gently wash the wells twice with PBS to remove detached cells and debris.

-

Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.

-

Place the plate on a microscope stage within an incubator. Capture images of the wound at time 0.

-

Acquire images of the same field of view at regular intervals (e.g., every 4-8 hours) for 24-48 hours.

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure over time compared to the vehicle control to determine the effect on cell migration.

Western Blot for Protein Expression

This technique is used to detect and quantify specific proteins, such as hnRNP E1 or the sDMA mark on Sm proteins.

Materials:

-

A549 cells treated with this compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-hnRNP E1, anti-sDMA, anti-PRMT5, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse treated cells in RIPA buffer and quantify total protein concentration.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensity and normalize to a loading control like β-actin.

References

- 1. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubcompare.ai [pubcompare.ai]

- 4. 2.5. Cell Viability (MTT Assay) [bio-protocol.org]

- 5. scribd.com [scribd.com]

- 6. mdanderson.org [mdanderson.org]

- 7. Targeting PRMT5 enhances the radiosensitivity of tumor cells grown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

The Selectivity Profile of a PRMT5 Inhibitor: A Technical Overview of EPZ015666

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of EPZ015666 (also known as GSK3235025), a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). All data and protocols presented herein are synthesized from publicly available research to facilitate further investigation and drug development efforts in the field of epigenetics and oncology.

Introduction to PRMT5 and the Inhibitor EPZ015666

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.

EPZ015666 is a small molecule inhibitor of PRMT5 that has demonstrated potent and selective activity in preclinical models. It is an orally bioavailable compound that has been instrumental as a chemical probe for elucidating the biological functions of PRMT5 and for validating its therapeutic potential.

Selectivity Profile of EPZ015666

The hallmark of a valuable chemical probe and a promising drug candidate is its selectivity for the intended target over other related proteins. EPZ015666 has been extensively profiled against a panel of other protein methyltransferases (PMTs) to determine its specificity.

Biochemical Potency against PRMT5

In biochemical assays, EPZ015666 demonstrates potent inhibition of PRMT5 enzymatic activity with a half-maximal inhibitory concentration (IC50) of 22 nM and a dissociation constant (Ki) of 5 nM .[1] This high potency forms the basis for its efficacy in cellular and in vivo models.

Selectivity against a Panel of Protein Methyltransferases

EPZ015666 exhibits remarkable selectivity for PRMT5. When tested against a panel of 20 other protein methyltransferases, it showed greater than 20,000-fold selectivity.[2] The table below summarizes the inhibitory activity of EPZ015666 against this panel.

| Target Enzyme | % Inhibition at 1 µM EPZ015666 | IC50 (µM) |

| PRMT5 | 100 | 0.022 |

| PRMT1 | < 25 | > 50 |

| PRMT3 | < 25 | > 50 |

| PRMT4 (CARM1) | < 25 | > 50 |

| PRMT6 | < 25 | > 50 |

| PRMT7 | Inactive | > 50 |

| PRMT8 | < 25 | > 50 |

| SETD2 | < 25 | > 50 |

| SETD7 | < 25 | > 50 |

| SETD8 | < 25 | > 50 |

| SUV39H2 | < 25 | > 50 |

| EZH2 | < 25 | > 50 |

| EZH1 | < 25 | > 50 |

| MLL1 | < 25 | > 50 |

| MLL2 | < 25 | > 50 |

| MLL3 | < 25 | > 50 |

| MLL4 | < 25 | > 50 |

| NSD2 | < 25 | > 50 |

| G9a | < 25 | > 50 |

| GLP | < 25 | > 50 |

| SUV4-20H1 | < 25 | > 50 |

Data synthesized from publicly available information on EPZ015666 selectivity panels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of PRMT5 in cellular signaling and the workflow for assessing its inhibition.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and interpretation of selectivity data.

Radiometric Filter-Binding Assay for PRMT5

This assay quantifies the enzymatic activity of PRMT5 by measuring the incorporation of a radiolabeled methyl group from S-adenosylmethionine (SAM) onto a peptide substrate.

Materials:

-

Enzyme: Recombinant human PRMT5/MEP50 complex.

-

Substrate: Biotinylated histone H4 peptide (e.g., H4-21).

-

Cofactor: [³H]-S-adenosylmethionine ([³H]-SAM).

-

Inhibitor: EPZ015666, serially diluted in DMSO.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 1 mM DTT.

-

Stop Solution: Trichloroacetic acid (TCA).

-

Wash Buffer: 0.9% NaCl.

-

Detection: Scintillation cocktail.

-

Hardware: 384-well plates, filter plates, and a microplate scintillation counter.

Procedure:

-

Prepare the reaction mixture by combining the PRMT5/MEP50 enzyme and the biotinylated histone H4 peptide substrate in the assay buffer.

-

Dispense the reaction mixture into 384-well plates.

-

Add EPZ015666 at various concentrations (typically a 10-point, 3-fold serial dilution) or DMSO as a vehicle control to the wells.

-

Initiate the enzymatic reaction by adding [³H]-SAM to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding cold TCA to precipitate the proteins and peptide substrate.

-

Transfer the quenched reaction mixture to a filter plate to capture the biotinylated peptide substrate.

-

Wash the filter plate multiple times with the wash buffer to remove unincorporated [³H]-SAM.

-

Add a scintillation cocktail to each well of the dried filter plate.

-

Measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of EPZ015666 relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

EPZ015666 is a highly potent and selective inhibitor of PRMT5. Its well-defined selectivity profile, established through rigorous biochemical assays, makes it an invaluable tool for studying the biological roles of PRMT5 and a strong foundation for the development of targeted therapies for cancers and other diseases where PRMT5 is implicated. The detailed protocols provided in this guide are intended to support the scientific community in further exploring the therapeutic potential of PRMT5 inhibition.

References

Preclinical Evaluation of the PRMT5 Inhibitor EPZ015666: A Technical Guide

This guide provides an in-depth overview of the preclinical evaluation of EPZ015666 (also known as GSK3235025), a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PRMT5 in oncology.

Introduction to PRMT5 and Its Role in Cancer

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene expression, RNA splicing, DNA damage response, and cell cycle progression.[2][4] Dysregulation of PRMT5 activity is implicated in various cancers, where it is often overexpressed and correlates with poor patient prognosis.[2][5] Its role in promoting tumor cell proliferation, survival, and migration has established PRMT5 as a promising therapeutic target in oncology.[2][6][7]

Mechanism of Action of EPZ015666

EPZ015666 is an orally bioavailable small molecule that potently and selectively inhibits the enzymatic activity of PRMT5.[1] It acts as a competitive inhibitor with respect to the peptide substrate and a non-competitive inhibitor with respect to the S-adenosylmethionine (SAM) cofactor.[5] By binding to the substrate-binding pocket of PRMT5, EPZ015666 prevents the transfer of methyl groups to target proteins, leading to a reduction in symmetric dimethylarginine (sDMA) levels.[1][5] This inhibition of PRMT5 activity ultimately results in cell cycle arrest and apoptosis in cancer cells dependent on PRMT5.[5][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of EPZ015666.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Reference |

| Biochemical IC50 (PRMT5) | 22 nM | [1] |

| Cellular IC50 (MCL cell lines) | Nanomolar range | [1] |

| Selectivity | Broad selectivity against other histone methyltransferases | [1] |

Table 2: In Vivo Efficacy in Mantle Cell Lymphoma (MCL) Xenograft Models

| Model | Dosing | Outcome | Reference |

| MCL Xenograft Model 1 | Oral dosing | Dose-dependent antitumor activity | [1] |

| MCL Xenograft Model 2 | Oral dosing | Dose-dependent antitumor activity | [1] |

Key Experimental Protocols

This section details the methodologies for key experiments conducted during the preclinical evaluation of EPZ015666.

PRMT5 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of EPZ015666 against PRMT5 enzymatic activity.

Protocol:

-

Recombinant human PRMT5/MEP50 complex is incubated with a peptide substrate (e.g., a histone H4-derived peptide) and the methyl donor S-adenosyl-L-[methyl-³H]methionine.

-

The reaction is initiated in a suitable buffer system and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

The reaction is stopped, and the radiolabeled methylated peptide is captured on a filter membrane.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of EPZ015666 on cancer cell lines.

Protocol:

-

Mantle cell lymphoma (MCL) cell lines are seeded in 96-well plates.

-

Cells are treated with a serial dilution of EPZ015666 or vehicle control (DMSO).

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

IC50 values are determined from the resulting dose-response curves.

Western Blotting for SmD3 Methylation

Objective: To confirm the on-target effect of EPZ015666 by measuring the methylation status of a known PRMT5 substrate, SmD3.

Protocol:

-

MCL cells are treated with varying concentrations of EPZ015666 for a specified time.

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for symmetrically dimethylated SmD3.

-

A loading control antibody (e.g., anti-GAPDH) is used to ensure equal protein loading.

-

After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of EPZ015666 in a living organism.

Protocol:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human MCL cells.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

EPZ015666 is administered orally at different dose levels and schedules. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis.

Visualizations

Signaling Pathway

References

- 1. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. onclive.com [onclive.com]

- 8. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Impact of PRMT5 Inhibition on the Tumor Microenvironment

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated 'Prmt5-IN-31' is not available in the public domain. This document synthesizes the current understanding of the broader class of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors and their multifaceted impact on the tumor microenvironment (TME), based on available preclinical and early clinical data.

Executive Summary

Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic and post-translational regulator overexpressed in numerous malignancies, making it a compelling target for cancer therapy.[1][2] Inhibition of PRMT5 offers a dual-pronged anti-cancer strategy: direct cytotoxic effects on tumor cells and complex, potent modulation of the tumor microenvironment. PRMT5 inhibitors can reprogram an immunologically "cold" tumor into a "hot" one by enhancing innate immune sensing, improving antigen presentation, and increasing T-cell infiltration.[3][4] However, a paradoxical upregulation of immune checkpoint molecules like PD-L1 has been observed, highlighting a mechanistic rationale for combination therapies.[5][6] This guide details the mechanisms of action, summarizes key preclinical findings, outlines common experimental protocols, and visualizes the core signaling pathways affected by PRMT5 inhibition within the TME.

The Dual Role of PRMT5 in the Tumor Microenvironment

PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[7] Through these modifications, PRMT5 regulates gene expression, mRNA splicing, signal transduction, and DNA damage repair, collectively supporting oncogenesis and immune evasion.[8][9]

Within the TME, PRMT5 supports an immunosuppressive state through several key mechanisms:

-

Suppression of Innate Immunity: PRMT5 methylates the cGAS complex component IFI16 (Interferon-gamma inducible protein 16), which attenuates the cGAS-STING pathway.[3][10] This dampens the production of type I interferons and chemokines necessary for T-cell recruitment.[10]

-

Impaired Antigen Presentation: PRMT5 suppresses the expression of NLRC5, a transcriptional activator of MHC class I genes.[3][10] This leads to reduced antigen presentation on the tumor cell surface, allowing cancer cells to evade recognition by CD8+ T cells.[3]

-

Maintenance of Regulatory T cells (Tregs): PRMT5 plays a crucial role in the function and maintenance of immunosuppressive Tregs.[10][11]

Consequently, inhibiting PRMT5 can reverse these effects, "warming up" immunologically cold tumors and rendering them more susceptible to immune-mediated killing.[3]

Quantitative Impact of PRMT5 Inhibition on the TME

The following tables summarize the observed effects of PRMT5 inhibitors on key components and processes within the tumor microenvironment based on preclinical studies.

| Parameter | Effect of PRMT5 Inhibition | Key Mechanism | Supporting Evidence |

| Immune Signaling | |||

| cGAS-STING Pathway | Activation | Reduced methylation of IFI16 | [3][10] |

| Type I Interferon Production | Increased | Activation of cGAS-STING pathway | [10][12] |

| Chemokine (CCL5, CXCL10) Levels | Increased | Activation of cGAS-STING pathway | [3] |

| Antigen Presentation | |||

| NLRC5 Expression | Increased | Relief of PRMT5-mediated suppression | [3][10] |

| MHC Class I Surface Abundance | Increased | Upregulation of NLRC5 and its target genes | [3] |

| Immune Cell Populations | |||

| CD8+ T-cell Infiltration | Increased | Enhanced chemokine production | [10] |

| Regulatory T-cells (Tregs) | Potential Decrease/Dysfunction | PRMT5 is required for Treg maintenance and function | [10][11] |

| Immune Checkpoints | |||

| PD-L1 (CD274) Expression | Increased | Symmetric dimethylation of histone H4R3 on the CD274 promoter | [5][6] |

| Preclinical Model | PRMT5 Inhibitor | Observed Anti-Tumor Effect | Reference |

| Mantle Cell Lymphoma Xenograft | YQ36286 | 95% tumor growth inhibition at 21 days | [13] |

| Ibrutinib-resistant MCL PDX | PRT382 | Significantly decreased disease burden and increased survival | [13] |

| MTAP-loss Syngeneic Models | MRTX1719 + Anti-PD-1 | Enhanced tumor growth inhibition compared to monotherapy | [12][14] |

| Melanoma (immunocompetent mice) | PRMT5 Knockdown | Reduced tumor growth (effect absent in immunocompromised mice) | [3] |

| Lung Cancer (immunocompetent mice) | PRMT5 Inhibition | Weakened anti-tumor effect compared to immunocompromised mice due to PD-L1 upregulation | [5][6] |

Key Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of PRMT5 inhibition are driven by the reversal of its canonical repressive functions.

Caption: PRMT5's Core Immunosuppressive Mechanisms in Cancer Cells.

Inhibition of PRMT5 reverses these processes, leading to a more favorable anti-tumor microenvironment, although this is sometimes counteracted by the upregulation of immune checkpoints.

Caption: Dual Impact of PRMT5 Inhibition on the Tumor Microenvironment.

Experimental Protocols for Evaluating PRMT5 Inhibitors

The preclinical assessment of a PRMT5 inhibitor's effect on the TME involves a multi-step process from in vitro characterization to complex in vivo models.

In Vitro Assays

-

Cell Lines: Use of isogenic tumor cell lines (e.g., with and without MTAP deletion) generated via CRISPR/Cas9 to study context-dependent sensitivities.[14]

-

Co-culture Systems: Tumor cells treated with the PRMT5 inhibitor are co-cultured with isolated immune cells (e.g., CD8+ T cells) to assess T-cell activation, proliferation, and cytotoxicity.[6]

-

Flow Cytometry: To quantify surface protein expression on tumor cells (e.g., MHC-I, PD-L1) and analyze immune cell phenotypes and activation markers (e.g., CD69, Granzyme B) post-co-culture.

-

Transcriptomic/Proteomic Analysis: RNA-seq and mass spectrometry are used to characterize global changes in gene and protein expression in tumor cells following inhibitor treatment, identifying key modulated pathways (e.g., interferon signaling, PI3K pathway).[14]

In Vivo Models

-

Syngeneic Mouse Models: Essential for studying the interplay between the inhibitor, tumor, and a competent immune system. Tumor growth is compared between immunocompetent (e.g., C57BL/6) and immunocompromised (e.g., NSG) mice to delineate direct anti-tumor effects from immune-mediated ones.[3][6]

-

Patient-Derived Xenografts (PDX): Used to assess inhibitor efficacy in models that more closely represent human tumor heterogeneity.[7]

-

Tumor Microenvironment Analysis: Tumors from treated animals are harvested for analysis by:

-

Immunohistochemistry (IHC): To visualize and quantify immune cell infiltration (e.g., CD3, CD8, FoxP3) within the tumor tissue.

-

Flow Cytometry: To perform a detailed quantitative analysis of immune cell subsets (T cells, macrophages, NK cells, etc.) within the dissociated tumor.

-

Caption: Standard Preclinical Workflow for TME Analysis of PRMT5 Inhibitors.

Conclusion and Future Directions